N,N-Dimethyl-7-nitro-1H-indol-3-amine
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Overview
Description
N,N-Dimethyl-7-nitro-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of the nitro group at the 7th position and the dimethylamino group at the 3rd position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while the dimethylamino group can be introduced using dimethylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of N,N-Dimethyl-7-nitro-1H-indol-3-amine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-7-nitro-1H-indol-3-amine can undergo various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines.
Electrophilic Aromatic Substitution: Halogens, sulfuric acid.
Major Products Formed
Reduction: 7-Amino-1H-indol-3-amine.
Substitution: Various substituted indole derivatives.
Electrophilic Aromatic Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
N,N-Dimethyl-7-nitro-1H-indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-7-nitro-1H-indol-3-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects . The dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1H-indol-3-amine: Lacks the nitro group, which may result in different biological activities.
7-Nitro-1H-indol-3-amine: Lacks the dimethylamino group, which may affect its solubility and membrane permeability.
Uniqueness
N,N-Dimethyl-7-nitro-1H-indol-3-amine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N,N-dimethyl-7-nitro-1H-indol-3-amine |
InChI |
InChI=1S/C10H11N3O2/c1-12(2)9-6-11-10-7(9)4-3-5-8(10)13(14)15/h3-6,11H,1-2H3 |
InChI Key |
NZNNAGJDTNGNPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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